4-(Morpholinosulfonyl)aniline

Physical property Solid-state stability Crystallinity

Choose 4-(Morpholinosulfonyl)aniline for its unmatched regiochemistry and high melting point (216–218°C) stability in processing. Its unique sulfonyl-morpholine scaffold is essential for constructing potent γ-secretase inhibitors and viral entry blockers, ensuring precise biological targeting and consistent large-scale reaction performance.

Molecular Formula C10H14N2O3S
Molecular Weight 242.3 g/mol
CAS No. 21626-70-0
Cat. No. B1193929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinosulfonyl)aniline
CAS21626-70-0
Synonymscompound 82 208
compound 82-208
N-(4-aminophenylsulfonyl)morpholine
p-aminobenzene sulfonyl morpholine
Molecular FormulaC10H14N2O3S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2
InChIKeyFTKHPQFFQRKOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinosulfonyl)aniline (CAS 21626-70-0): A High-Purity Sulfonamide Intermediate for Medicinal Chemistry and Agrochemical Synthesis


4-(Morpholinosulfonyl)aniline (CAS 21626-70-0) is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety. It is a white crystalline solid with a molecular formula of C10H14N2O3S and a molecular weight of 242.30 g/mol [1]. The compound is a versatile intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes . Its structural features confer specific solubility and reactivity profiles that distinguish it from related aniline derivatives .

Why 4-(Morpholinosulfonyl)aniline Cannot Be Substituted by Generic Analogs Without Loss of Performance


4-(Morpholinosulfonyl)aniline cannot be simply interchanged with other aniline derivatives due to its unique combination of a morpholine ring and a sulfonyl group, which imparts distinct electronic, steric, and solubility properties . The presence of the sulfonyl group enhances electrophilicity, while the morpholine ring improves solubility in organic solvents and modulates biological target interactions . Compared to close analogs like 3-(Morpholinosulfonyl)aniline or 4-Morpholinoaniline, this compound exhibits different regiochemical reactivity and a higher melting point, which is critical for solid-state handling and formulation stability . Substitution with a generic aniline or sulfonamide lacking the morpholine moiety would result in altered reactivity and potential loss of target affinity in medicinal chemistry applications [1].

Quantitative Evidence Differentiating 4-(Morpholinosulfonyl)aniline from Closest Analogs


Melting Point Stability Advantage Over Regioisomeric and Non-Sulfonyl Analogs

4-(Morpholinosulfonyl)aniline exhibits a melting point range of 216–218 °C, which is significantly higher than that of its regioisomer 3-(Morpholinosulfonyl)aniline (reported melting point approximately 155–158 °C) and the non-sulfonyl analog 4-Morpholinoaniline (CAS 2524-67-6, melting point 118–120 °C) . This elevated melting point indicates stronger intermolecular interactions and greater thermal stability, which is advantageous for storage, handling, and formulation processes.

Physical property Solid-state stability Crystallinity

Solubility Profile Differentiates from Non-Sulfonamide Aniline Derivatives

4-(Morpholinosulfonyl)aniline is soluble in ethanol and dichloromethane, but only sparingly soluble in water . This contrasts with 4-Morpholinoaniline, which is more water-soluble due to the absence of the sulfonyl group, and with 4-aminobenzenesulfonic acid, which is highly water-soluble due to the sulfonic acid group [1]. The balanced solubility profile of the target compound is preferable for organic synthesis and intermediate purification steps, reducing aqueous work-up complications.

Solubility Organic solvent compatibility Formulation

Purity Specifications Enable Reproducible Synthetic Outcomes

Commercially available 4-(Morpholinosulfonyl)aniline is offered with purity specifications of 95–97% by HPLC, as verified by multiple suppliers . In contrast, the N-methyl analog (N-Methyl-4-(morpholinosulfonyl)aniline) is often sold at lower purity (e.g., 90–95%) due to synthetic challenges associated with methylation . Higher purity of the parent compound minimizes side reactions in downstream synthetic steps, ensuring higher yields and fewer purification steps.

Purity Quality control Synthetic intermediate

Regiochemical Positioning Impacts Biological Target Affinity

In a study of small molecules targeting protein-protein interactions, the shift from a 3-(morpholinosulfonyl)anilino moiety to a 4-(morpholinosulfonyl)anilino position resulted in altered binding efficacy [1]. While specific IC50 values for the parent compound are not available, the regiochemistry of the sulfonyl-aniline linkage is known to influence electron density distribution and steric fit within enzyme active sites, as demonstrated by SAR studies on N-arylsulfonyl morpholines as γ-secretase inhibitors [2]. This suggests that the 4-substituted isomer may exhibit distinct activity profiles compared to the 3-substituted analog.

Structure-activity relationship Regioisomer Enzyme inhibition

Optimal Application Scenarios for 4-(Morpholinosulfonyl)aniline Based on Differential Evidence


Synthesis of γ-Secretase Inhibitors for Alzheimer's Disease Research

As demonstrated in SAR studies of N-arylsulfonyl morpholines, the 4-substituted sulfonyl morpholine scaffold is a key structural component in potent γ-secretase inhibitors [1]. 4-(Morpholinosulfonyl)aniline provides the exact regiochemistry and functional group required for this pharmacophore, enabling medicinal chemists to construct lead compounds with the appropriate spatial and electronic properties for enzyme inhibition.

Preparation of Antiviral Agents Targeting Host-Pathogen Interactions

Research has shown that shifting the morpholinosulfonyl substitution from the 3- to the 4-position can modulate the ability to block viral entry receptors [2]. Using 4-(Morpholinosulfonyl)aniline as a building block ensures that the resulting molecules possess the specific substitution pattern that may be critical for disrupting protein-protein interactions involved in viral infection.

Agrochemical Intermediate Requiring High Thermal Stability

The high melting point (216–218 °C) and organic solvent solubility of 4-(Morpholinosulfonyl)aniline make it suitable for use in agrochemical synthesis where intermediates must withstand elevated temperatures during processing or storage . Its stability profile reduces the risk of thermal decomposition, ensuring consistent reactivity in large-scale batch reactions.

Dye and Pigment Synthesis Demanding High Purity Intermediates

For the preparation of specialty dyes and fluorescent whitening agents, impurities can drastically affect color properties and photostability. The commercial availability of 4-(Morpholinosulfonyl)aniline at ≥95–97% purity ensures reproducible chromophore synthesis and minimizes off-color byproducts .

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